3-Cyclobutyl-3-methylazetidine

Description

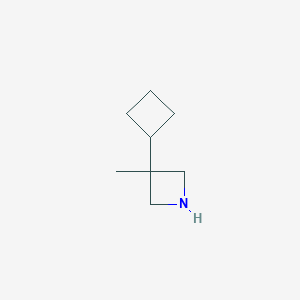

Structure

3D Structure

Properties

Molecular Formula |

C8H15N |

|---|---|

Molecular Weight |

125.21 g/mol |

IUPAC Name |

3-cyclobutyl-3-methylazetidine |

InChI |

InChI=1S/C8H15N/c1-8(5-9-6-8)7-3-2-4-7/h7,9H,2-6H2,1H3 |

InChI Key |

ZLDXJEPQELNZAK-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CNC1)C2CCC2 |

Origin of Product |

United States |

An Overview of Four Membered Nitrogen Heterocycles in Contemporary Organic Chemistry

Four-membered nitrogen heterocycles, with azetidine (B1206935) being the parent compound, represent a fascinating class of molecules that have garnered increasing attention in modern organic chemistry. rsc.orgnih.gov Despite the synthetic challenges posed by their strained ring system, the unique three-dimensional structures and reactivity profiles of azetidines make them highly sought-after motifs. medwinpublishers.comlongdom.org They are recognized as important structural units in a variety of biologically active compounds and natural products. ub.bwresearchgate.net The incorporation of an azetidine ring can impart desirable properties to a molecule, such as metabolic stability and improved binding affinity to biological targets. longdom.org Consequently, the development of novel synthetic methodologies to access functionalized azetidines remains an active area of research. researchgate.netrsc.org

The Historical Progression of Azetidine Research

The journey of azetidine (B1206935) chemistry began with the first synthesis of the parent compound in 1888. rsc.org Initially, research into azetidines was somewhat limited, often viewed as more esoteric relatives of the more reactive three-membered aziridines. rsc.org A significant turning point came with the discovery of naturally occurring azetidine derivatives, such as azetidine-2-carboxylic acid, which was isolated in 1955. medwinpublishers.comrsc.org This discovery, coupled with the identification of the azetidinone (β-lactam) ring as the core structural feature of penicillin antibiotics, spurred a wave of research into the synthesis and reactivity of these four-membered heterocycles. jmchemsci.comjmchemsci.combritannica.com Over the decades, advancements in synthetic methods, including cyclization, cycloaddition, and ring-expansion reactions, have made a wider array of substituted azetidines accessible for study and application. medwinpublishers.comub.bw

Reactivity and Mechanistic Investigations of 3 Cyclobutyl 3 Methylazetidine and Azetidine Systems

Ring-Opening Reactions of Azetidines

The considerable ring strain inherent in the azetidine (B1206935) scaffold is a primary driver for its participation in ring-opening reactions. enaminestore.com These reactions, which proceed via the cleavage of a carbon-nitrogen (C-N) bond, can be initiated by either nucleophilic or electrophilic species.

Nucleophilic Ring Opening Reactions

Nucleophilic ring-opening is a major class of reactions for azetidines. researchgate.net These reactions typically require activation of the azetidine nitrogen, often through protonation or conversion to a quaternary azetidinium salt, to enhance the electrophilicity of the ring carbons. researchgate.netugent.be The regioselectivity of the nucleophilic attack is a key consideration and is influenced by both electronic and steric factors. researchgate.net

In the case of 3-Cyclobutyl-3-methylazetidine , after N-activation (e.g., N-protonation or N-alkylation), a nucleophile could theoretically attack either the C2 or C4 methylene (B1212753) carbons. Given the significant steric bulk of the 3,3-disubstituted center, it is highly probable that nucleophilic attack would preferentially occur at the less sterically hindered C2 or C4 positions. In unsymmetrically N-substituted derivatives, the nature of the N-substituent would further influence this regioselectivity.

Studies on other 3-substituted azetidines have shown that various nucleophiles, including halides, amines, and thiols, can effectively open the ring. google.com For instance, the reaction of N-activated azetidines with nucleophiles generally proceeds via an SN2 mechanism, leading to the formation of functionalized γ-aminopropyl derivatives. umich.edu

Table 1: Representative Nucleophilic Ring-Opening Reactions of Azetidinium Ions This table presents data from analogous systems to predict the reactivity of this compound.

| Azetidinium Salt Precursor | Nucleophile | Product | Reference |

| N-Benzyl-N-methyl-azetidinium | Azide (N₃⁻) | γ-Azido-N-benzyl-N-methylpropan-1-amine | researchgate.net |

| N-Benzyl-N-methyl-azetidinium | Benzylamine | N¹,N³-Dibenzyl-N¹-methylpropane-1,3-diamine | researchgate.net |

| N-Tosyl-2-phenylazetidine | Methanol (in presence of Lewis Acid) | 3-(Methoxy(phenyl)methylamino)propyl-4-toluenesulfonate | umich.edu |

Electrophilic Ring Opening Reactions

Electrophilic activation is another strategy to induce the ring-opening of azetidines. This often involves the use of strong acids or Lewis acids that coordinate to the nitrogen atom, making the ring more susceptible to cleavage. umich.edu In some cases, the reaction with an electrophile can lead to the formation of a highly reactive intermediate that undergoes subsequent ring-opening. For example, the reaction of N-tosyl-2-arylazetidines with alcohols in the presence of a Lewis acid proceeds via an SN2-type pathway. umich.edu

For This compound , treatment with a strong electrophile could lead to the formation of a transient, highly strained bicyclic aziridinium-like intermediate, which would be rapidly attacked by a nucleophile present in the reaction medium. The regioselectivity would again be dictated by steric and electronic effects, with the attack likely occurring at the less substituted carbon.

Influence of Ring Strain on Ring-Opening Pathways

The ring strain of approximately 25.4 kcal/mol is a critical factor governing the reactivity of azetidines. google.com This strain energy is released upon ring-opening, providing a significant thermodynamic driving force for these reactions. aablocks.com The strain in the four-membered ring is less than that of a three-membered aziridine (B145994) (approx. 27.7 kcal/mol) but substantially more than a five-membered pyrrolidine (B122466) (approx. 5.4 kcal/mol). This intermediate level of strain makes azetidines stable enough for isolation and handling but reactive enough to undergo ring-opening under appropriate conditions.

The presence of the bulky 3-cyclobutyl-3-methyl substitution pattern in the target molecule could potentially introduce additional strain into the azetidine ring, which might further facilitate ring-opening reactions compared to less substituted azetidines. However, this increased steric hindrance could also raise the kinetic barrier for the approach of a nucleophile or electrophile, thereby slowing down the reaction rate.

Functionalization and Derivatization Reactions of Azetidines

Beyond ring-opening, the azetidine scaffold can be functionalized at both the nitrogen and carbon atoms, allowing for the synthesis of a diverse range of derivatives.

N-Functionalization of the Azetidine Nitrogen

The nitrogen atom of the azetidine ring is a nucleophilic center and can readily participate in a variety of reactions to install different functional groups. Common N-functionalization reactions include alkylation, acylation, sulfonylation, and arylation. nih.gov These transformations are crucial for modulating the electronic properties of the ring and for introducing desired substituents.

For This compound , which is a secondary amine, these reactions are expected to proceed readily. The steric hindrance at the C3 position is unlikely to significantly impede reactions at the sterically accessible nitrogen atom.

Table 2: Examples of N-Functionalization Reactions on Azetidine Scaffolds This table presents data from analogous systems to predict the reactivity of this compound.

| Azetidine Derivative | Reagent | Reaction Type | Product | Reference |

| Azetidine | Benzyl bromide | N-Alkylation | 1-Benzylazetidine | scispace.comnih.gov |

| 3-Arylazetidine | Aryl halide, Pd catalyst | Buchwald-Hartwig Coupling | 1,3-Diarylazetidine | nih.gov |

| Azetidine | Acetyl chloride | N-Acylation | 1-Acetylazetidine | General Knowledge |

| Azetidine | Tosyl chloride | N-Sulfonylation | 1-Tosylazetidine | General Knowledge |

C-Functionalization of the Azetidine Ring Carbons

Functionalization of the carbon atoms of the azetidine ring is more challenging but offers a powerful way to introduce complexity. Methodologies for C-functionalization often involve the deprotonation of a C-H bond adjacent to the nitrogen (α-lithiation) followed by trapping with an electrophile. scispace.com The regioselectivity of this deprotonation is highly dependent on the nature of the substituent on the nitrogen atom. Electron-withdrawing groups on the nitrogen, such as a Boc group, typically direct lithiation to the C2 position. scispace.com

In This compound , C-functionalization via deprotonation would likely occur at the C2 or C4 positions. The presence of the gem-disubstituted C3 position prevents functionalization at this site through this method. Palladium-catalyzed cross-coupling reactions have also emerged as a powerful tool for the α-arylation of azetidine esters, though this requires prior functionalization at the carbon atom. scispace.comnih.govescholarship.org

Recent advances have also demonstrated the functionalization of 3-bromo-3-methylazetidines via nucleophilic substitution, providing access to a range of 3-substituted azetidines. ugent.be While not directly applicable to the parent This compound , this highlights the potential for functionalizing the C3 position if a suitable leaving group were present.

Oxidation Reactions (e.g., to Azetidin-3-ones)

The oxidation of the azetidine ring, particularly at the C-3 position to form azetidin-3-ones, is a valuable transformation for generating versatile synthetic intermediates. While direct oxidation of a 3,3-disubstituted azetidine like this compound at the C-3 position is not feasible without a pre-existing functional group, related methodologies provide insight into the synthesis of the corresponding azetidin-3-one (B1332698) core.

Key strategies have been developed for the synthesis of azetidin-3-ones, which could be adapted for precursors to 3-cyclobutyl-3-methylazetidin-3-one. One prominent method involves the gold-catalyzed intermolecular oxidation of N-propargylsulfonamides. nih.gov In this approach, a terminal alkyne is oxidized in the presence of a suitable oxidant (e.g., a pyridine-N-oxide) and a gold catalyst to generate a reactive α-oxo gold carbene intermediate. This intermediate then undergoes an intramolecular N-H insertion to cyclize, forming the azetidin-3-one ring. nih.gov This method is notable for its use of benign and readily available alkynes as substitutes for potentially hazardous α-diazo ketones. nih.gov

Another innovative route is the oxidative amination of allenes. nih.gov The aziridination of silyl-substituted homoallenic sulfamates can be directed to the distal double bond of the allene (B1206475). The resulting bicyclic methyleneaziridine can then react with an electrophilic oxygen source, initiating a rearrangement to produce densely functionalized, fused azetidin-3-ones. nih.gov

Furthermore, the oxidation of 3-hydroxyazetidines is a direct method for accessing azetidin-3-ones. researchgate.net Standard oxidation protocols, such as the Swern oxidation, have been successfully employed for this transformation in the synthesis of 3-aryl-3-oxypropylamine based azetidines. acs.org

The table below summarizes selected findings for the synthesis of various azetidin-3-one scaffolds.

| Precursor Type | Key Reagents | Product Type | Key Findings | Reference |

| Chiral N-propargylsulfonamides | Au(I) catalyst, Pyridine-N-oxide | Chiral Azetidin-3-ones | Tolerates various functional groups including halogens and azides; avoids toxic diazo intermediates. | nih.gov |

| Silyl-substituted homoallenic sulfamates | Rh2(esp)2, Electrophilic Oxygen Source | Fused Azetidin-3-ones | Axial chirality of the allene is effectively transferred to central chirality in the product. | nih.gov |

| 1-Boc-3-hydroxyazetidine | (COCl)2, DMSO, Et3N (Swern) | 1-Boc-azetidin-3-one | Standard oxidation method applied in a multi-step synthesis of azetidine derivatives. | acs.org |

| α-Amino-α′-diazo ketones | Acid or Metal Catalyst | Azetidin-3-ones | A traditional and reliable method, though it can suffer from competing reactions and uses potentially explosive diazo compounds. | nih.gov |

Elucidation of Reaction Mechanisms

Understanding the intricate mechanisms of azetidine reactions is crucial for controlling their outcomes and designing new synthetic applications. A combination of computational modeling and experimental studies has been employed to probe the reaction pathways, transition states, and reactive intermediates involved in the chemistry of these strained rings.

Computational Chemistry and Density Functional Theory (DFT) Studies of Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the energetics and pathways of reactions involving azetidines. These studies provide detailed insights into transition state structures, reaction barriers, and the influence of substituents on reactivity, which are often difficult to obtain through experimental means alone.

For instance, DFT calculations have been used to explore the photo-oxidation and photoreduction of azetidine derivatives as models for DNA repair mechanisms. mdpi.com These studies analyze the reaction profiles for the ring-opening of cationic, neutral, and anionic azetidine systems. In the neutral state, the ring-opening is characterized by a very high activation energy barrier (approx. 65 kcal mol⁻¹), indicating the process is thermally forbidden. mdpi.com However, upon one-electron reduction, the activation energy for the cleavage of the C-C bond drops dramatically to between 9 and 14 kcal mol⁻¹, facilitating the ring-opening. mdpi.com Conversely, oxidation also lowers the energy barrier, though the process is predicted to be too slow to be competitive. mdpi.com

DFT has also been applied to understand the thermal decomposition of energetic materials like 1,3,3-trinitroazetidine (B1241384) (TNAZ). aip.org These studies evaluate various potential decomposition pathways, including N-NO₂ and C-NO₂ bond fission, HONO elimination, and concerted ring opening, calculating the energy barriers for each. aip.org Such computational work is critical for predicting the stability and decomposition mechanisms of highly functionalized azetidines. aip.orgnih.gov

Recent studies on the aza Paternò-Büchi reaction to form azetidines have used DFT to explain the observed regio- and stereoselectivity. researchgate.netnih.gov By calculating the energy profiles of different reaction pathways, researchers have determined that the selectivities can originate from the preferential formation of the C-N bond over the C-C bond in the initial step of the cycloaddition. nih.gov

The table below presents selected calculated energy barriers for different azetidine reactions, illustrating the power of DFT in mechanistic elucidation.

| Azetidine System/Reaction | Method | Calculated Process | Activation Energy (ΔE‡) / Energy Change (ΔE) | Key Insight | Reference |

| Azetidine-Cyclohexene Adduct (Neutral) | DFT | Thermal Ring Opening | ΔE‡ ≈ 65 kcal/mol | Process is thermally prohibited due to a high energy barrier. | mdpi.com |

| Azetidine-Cyclohexene Adduct (Anion Radical) | DFT | Reductive Ring Opening (C-C cleavage) | ΔE‡ ≈ 9-14 kcal/mol | One-electron reduction dramatically facilitates ring opening. | mdpi.com |

| Azetidine-Cyclohexene Adduct (Cation Radical) | DFT | Oxidative Ring Opening (C-C cleavage) | ΔE‡ ≈ 25-29 kcal/mol | Oxidation lowers the barrier, but less effectively than reduction. | mdpi.com |

| 1,3,3-Trinitroazetidine (TNAZ) | DFT/ab initio | N-NO₂ bond fission | 184 kJ/mol (44 kcal/mol) | N-N bond fission is identified as a key initial decomposition step. | aip.org |

Experimental Mechanistic Probes (e.g., Quenching Studies, Spectroscopic Intermediates)

Experimental techniques provide crucial validation for proposed reaction mechanisms. Quenching studies and the direct spectroscopic observation of transient intermediates are powerful methods for mapping the step-by-step progression of a reaction.

Quenching experiments are particularly useful for identifying the involvement of specific reactive intermediates, such as radical ions or excited states. In the study of the oxidative cycloreversion of azetidines, laser flash photolysis was used to generate a tris(4-bromophenyl)aminium radical cation, a potent one-electron oxidant. acs.orgnih.govacs.org Time-resolved detection techniques were then employed to monitor the quenching of this radical cation by cis- and trans-1,2,3-triphenylazetidine, providing direct evidence that the cycloreversion is initiated by an electron transfer from the azetidine. acs.orgnih.gov

Similarly, steady-state and time-resolved fluorescence quenching experiments have been used to investigate the electron transfer properties of nucleobase-related azetidines. nih.govnih.gov In these studies, the fluorescence of various photooxidants (e.g., 9,10-dicyanoanthracene) was shown to be quenched by the azetidine derivatives. nih.gov The analysis of the quenching kinetics demonstrated that the azetidines act as electron donors and allowed for the determination of quenching rate constants, revealing stereoselective differences in oxidation potential. nih.govnih.govscispace.com

The direct observation of reaction intermediates provides compelling mechanistic evidence. Ultrafast spectroscopy has been used to provide evidence for an electron transfer from the amine to the carbonyl group in the excited state of phenacyl amines, which can lead to azetidinol (B8437883) formation via aza-Yang cyclization. nih.govku.edu In other systems, High-Resolution Mass Spectrometry (HRMS) has been used to detect and identify key intermediates, such as a lactone species formed during the acid-mediated decomposition of certain N-substituted azetidines. nih.gov

The table below provides examples of quenching rate constants determined for azetidine systems.

| Photosensitizer (Oxidant) | Quencher (Azetidine Isomer) | Quenching Rate Constant (kq) (M-1s-1) | Technique | Key Finding | Reference |

| 9,10-Dicyanoanthracene (DCA) | cis-Azetidine (2a) | 1.9 x 1010 | Time-Resolved Fluorescence | Dynamic quenching supports an efficient oxidative electron transfer. | nih.gov |

| 9,10-Dicyanoanthracene (DCA) | trans-Azetidine (2b) | 1.6 x 1010 | Time-Resolved Fluorescence | The cis isomer is a slightly more efficient quencher, suggesting it is more easily oxidized. | nih.gov |

| 1,4-Dicyanonaphthalene (DCN) | cis-Azetidine (2a) | 1.5 x 1010 | Time-Resolved Fluorescence | Confirms efficient electron donation from the azetidine to the excited photosensitizer. | nih.gov |

| 1,4-Dicyanonaphthalene (DCN) | trans-Azetidine (2b) | 1.2 x 1010 | Time-Resolved Fluorescence | Stereoselectivity is consistently observed across different photosensitizers. | nih.gov |

Electron Transfer Processes in Azetidine Reactivity (e.g., Cycloreversion via Oxidative Electron Transfer)

Electron transfer processes are fundamental to many reactions involving azetidines, serving as the initiating step for transformations such as ring cleavage and cycloreversion. The strained nature of the four-membered ring can make it susceptible to reactions triggered by the formation of a radical cation or anion.

A prime example is the cycloreversion of azetidines initiated by oxidative electron transfer. acs.orgresearchgate.net Studies on cis- and trans-1,2,3-triphenylazetidine have shown that one-electron oxidation by a tris(4-bromophenyl)aminium radical cation leads to the formation of an azetidine radical cation. acs.orgnih.govacs.org This radical cation is unstable and undergoes rapid, stepwise cleavage of either the C-N and C-C bonds or the C-C and N-C bonds, ultimately yielding products like stilbenes and N-benzylideneaniline. acs.org This pathway is mechanistically significant as it provides a model for the enzymatic repair of certain types of DNA damage where azetidine-like intermediates are proposed. researchgate.netmdpi.com

The efficiency of these electron transfer processes can be highly dependent on the stereochemistry of the azetidine. Electrochemical and fluorescence quenching studies on nucleobase-related azetidines revealed that the cis isomer is more easily oxidized than its trans counterpart. nih.govmdpi.com This difference is attributed to the distinct redox potentials of the two isomers, highlighting a key stereoelectronic effect in the reactivity of the azetidine ring. nih.govnih.gov

Theoretical calculations support these experimental findings, showing that the formation of a radical cation via oxidation significantly lowers the energy barrier for ring opening compared to the neutral molecule. mdpi.comcsic.es While the reductive pathway (forming a radical anion) is often even more favorable for ring cleavage, the oxidative pathway remains a relevant and mechanistically important process in azetidine chemistry. mdpi.commdpi.com

Azetidines as Precursors for Diverse Molecular Architectures

The utility of azetidines as synthetic precursors stems from their susceptibility to nucleophilic attack, which alleviates the ring strain. rsc.org This characteristic has been exploited to develop methodologies for synthesizing a range of valuable nitrogen-containing compounds.

Azetidines serve as valuable precursors for the synthesis of conformationally constrained β-amino acids and their derivatives, which are important components of peptidomimetics and other biologically active molecules. arkat-usa.org The synthesis often involves the regioselective opening of the azetidine ring.

One established method involves the Lewis acid-mediated ring-opening of N-tosylazetidines. iitk.ac.in For instance, suitably functionalized 2-aryl-N-tosylazetidines can undergo a ring-opening rearrangement to produce γ-unsaturated-β-amino acids in excellent yields. iitk.ac.in This transformation highlights the utility of the azetidine scaffold in accessing acyclic amino acid derivatives with defined stereochemistry. iitk.ac.in

Another approach focuses on the rearrangement of related three-membered rings (aziridines) to form the azetidine core, which is then carried forward. A facile synthesis for N-protected alkyl 3-aminoazetidine-2-carboxylic esters, a unique class of restricted β-amino esters, has been developed from β,γ-aziridino-α-amino esters. acs.orgresearchgate.net This process involves the reduction of an aziridino ester followed by a regioselective intramolecular ring-opening, which forms the desired trans-azetidine structure. acs.org

A more direct route starts from β-amino alcohols, which are converted to β-amino chlorides. These chlorides, via an intermediate aziridinium (B1262131) ion, undergo intramolecular cyclization to yield enantiomerically pure 2,3-cis-disubstituted azetidinic amino acids. arkat-usa.org

Table 1: Representative Synthesis of β-Amino Acid Derivatives from Azetidine Precursors

| Starting Material | Reagents/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| 2-Phenyl-N-tosylazetidine | Cu(OTf)₂, DMSO, 65 °C | (E)-Allylamine (precursor to β-amino acid) | ~100% | iitk.ac.in |

| Chiral 2,4-disubstituted N-tosylazetidines | Cu(OTf)₂, THF, reflux | Enantiopure (E)-allylamines | Excellent | iitk.ac.in |

The ring strain inherent in azetidines makes them ideal candidates for ring expansion reactions, providing access to larger, more common nitrogen heterocycles like pyrrolidines (five-membered) and piperidines (six-membered). rsc.orgacs.org These transformations often proceed through the formation of bicyclic azetidinium ion intermediates, which are subsequently opened by nucleophiles. acs.orgnih.gov

A well-documented strategy involves the rearrangement of 2-(haloalkyl)azetidines. acs.org The reduction of 4-(haloalkyl)azetidin-2-ones with chloroalane (AlH₂Cl) produces 2-(haloalkyl)azetidines in high yields. acs.orgnih.gov These compounds serve as versatile starting materials for stereospecific rearrangements. For example, treatment of 2-(1-chloroethyl)azetidines with nucleophiles leads to the formation of 3,4-cis-disubstituted pyrrolidines. acs.org Similarly, 2-(2-haloalkyl)azetidines can be converted into 4-substituted piperidines, a novel pathway reported to proceed smoothly and in high yields. acs.orgnih.gov These rearrangements are believed to progress via the formation of azetidinium ions. acs.org

The distribution between the formation of five- and seven-membered rings (azepanes) can be influenced by the substitution pattern on the azetidine ring and the choice of nucleophile. researchgate.net For instance, azetidines with a 3-hydroxypropyl side chain at the 2-position can undergo intramolecular N-alkylation to form a 1-azonia-bicyclo[3.2.0]heptane intermediate, which upon nucleophilic attack can yield a mixture of pyrrolidines and azepanes. researchgate.net

Table 2: Synthesis of Piperidines via Ring Transformation of 2-(2-Chloroalkyl)azetidines

| Azetidine Substituent (R¹) | Nucleophile (Nu⁻) | Product (4-Substituted Piperidine) | Yield (%) | Reference |

|---|---|---|---|---|

| Phenyl | CN⁻ | 4-Cyano-1-benzyl-2-methylpiperidine | 92% | acs.org |

| Phenyl | N₃⁻ | 4-Azido-1-benzyl-2-methylpiperidine | 95% | acs.org |

| Phenyl | AcO⁻ | 4-Acetoxy-1-benzyl-2-methylpiperidine | 94% | acs.org |

| Ethyl | CN⁻ | 1-Benzyl-4-cyano-2-ethylpiperidine | 87% | acs.org |

Data synthesized from research by Van Brabandt et al. acs.org

Synthesis of β-Amino Acids and Amides

Application of Azetidine Scaffolds in Molecular Design and Scaffold Hopping

In medicinal chemistry, the azetidine ring is considered a "privileged scaffold." Its rigid structure allows for precise orientation of substituents, which can lead to improved pharmacological properties. The incorporation of an azetidine moiety can enhance metabolic stability and improve pharmacokinetic profiles of drug candidates. researchgate.net

Scaffold hopping is a key strategy in drug discovery where the core structure of a known active compound is replaced with a chemically different scaffold to find novel compounds with similar or improved biological activity. niper.gov.in The azetidine ring is an attractive tool for this purpose. Replacing common rings like piperidine (B6355638) or pyrrolidine with a more constrained azetidine can lead to novel intellectual property and may alter properties like solubility, lipophilicity, and metabolic stability. niper.gov.innih.gov

The use of azetidine-containing building blocks allows for the exploration of new chemical space. For example, spirocyclic systems combining azetidine with other rings, such as piperidine, have been investigated as modulators for targets like the ghrelin receptor. The development of synthetic methods that provide diverse azetidine substitution patterns is crucial for their effective use in scaffold hopping and lead optimization programs. researchgate.net Ruthenium-catalyzed oxidative alkynylation of azetidin-3-ol (B1332694) is one such method that provides α,β-acetylenic ketones, which are versatile intermediates for creating a variety of N-heterocycles bearing the azetidine core. nih.gov

Development and Utilization of this compound as a Modular Synthetic Building Block

Within the broader class of azetidine-based building blocks, This compound has been developed as a valuable component for drug discovery programs. aablocks.comenaminestore.com This compound is a disubstituted azetidine featuring a gem-dimethyl-type substitution pattern at the 3-position, with one methyl group replaced by a cyclobutyl ring.

This specific substitution pattern makes it a "stretched" analogue or bioisostere of other common heterocyclic building blocks. For instance, 3-((hetera)cyclobutyl)azetidines are considered structural mimics of piperidine, piperazine, and morpholine. acs.org The replacement of a traditional six-membered ring with this azetidine-based scaffold can significantly alter the physicochemical properties of a molecule, such as its three-dimensional shape, basicity (pKa), and lipophilicity, while maintaining key vector orientations for binding to biological targets.

The synthesis of such 3,3-disubstituted azetidines can be achieved through various routes, often starting from precursors that allow for the construction of the quaternary center prior to or during ring formation. google.comThis compound is available commercially, typically as a free base or as a hydrochloride salt, facilitating its direct use in modular synthesis schemes for building compound libraries. enaminestore.comsigmaaldrich.com Its secondary amine functionality allows for straightforward derivatization through reactions like N-alkylation, amidation, or reductive amination, incorporating the unique cyclobutyl-methyl-azetidine motif into larger, more complex molecules.

Table 3: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | - |

| CAS Number | 2295044-26-5 | aablocks.com |

| Molecular Formula | C₈H₁₅N | aablocks.com |

| Molecular Weight | 125.21 g/mol | aablocks.com |

| Structure |  |

aablocks.com |

| Related CAS | 2490435-79-3 (HCl salt) | enaminestore.comsigmaaldrich.com |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (E)-Allylamine |

| 1-Benzyl-4-cyano-2-ethylpiperidine |

| 1-Benzyl-4-cyano-2-methylpiperidine |

| 2,3-cis-disubstituted azetidinic amino acid |

| 2-(1-chloroethyl)azetidine |

| 2-(2-haloalkyl)azetidine |

| 2-Aryl-N-tosylazetidine |

| 2-Phenyl-N-tosylazetidine |

| 3-((Hetera)cyclobutyl)azetidine |

| 3-Aminoazetidine-2-carboxylic ester |

| 4-Acetoxy-1-benzyl-2-methylpiperidine |

| 4-Azido-1-benzyl-2-methylpiperidine |

| 4-Cyano-1-benzyl-2-methylpiperidine |

| 4-(haloalkyl)azetidin-2-one |

| Azepane |

| Azetidin-3-ol |

| β-Amino acid |

| β-amino alcohol |

| β-amino chloride |

| β,γ-aziridino-α-amino ester |

| Chloroalane |

| Morpholine |

| N-tosylazetidine |

| Piperazine |

| Piperidine |

| Pyrrolidine |

Situating 3 Cyclobutyl 3 Methylazetidine in the Landscape of Azetidine Research

3-Cyclobutyl-3-methylazetidine, with its specific substitution pattern, represents a concrete example within the broader class of azetidine (B1206935) compounds. The presence of both a cyclobutyl and a methyl group at the 3-position of the azetidine ring introduces specific steric and electronic features that would be expected to influence its reactivity and conformational behavior. While detailed research findings specifically on this compound are not extensively documented in publicly available literature, its chemical properties can be inferred from the general principles of azetidine chemistry. The synthesis of such a compound would likely involve established methods for constructing the azetidine ring, followed by or incorporating the introduction of the cyclobutyl and methyl substituents.

Below is a table summarizing some of the key physicochemical properties of this compound and its hydrochloride salt, based on available data.

| Property | This compound | This compound hydrochloride |

| CAS Number | 2295044-26-5 aablocks.com | 2490435-79-3 enaminestore.combldpharm.com |

| Molecular Formula | C8H15N aablocks.com | C8H16ClN enaminestore.com |

| Molecular Weight | 125.21 g/mol aablocks.com | 161.67 g/mol enaminestore.com |

| SMILES | CC1(CNC1)C1CCC1 aablocks.com | Cl.CC1(CNC1)C2CCC2 enaminestore.com |

Future Directions and Emerging Trends in Azetidine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of complex azetidines, particularly those with quaternary centers like 3-Cyclobutyl-3-methylazetidine, has been a significant challenge. medwinpublishers.com However, recent advancements are paving the way for more efficient and sustainable synthetic routes.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for the synthesis of azetidines under mild conditions. chemrxiv.orgchemrxiv.org This methodology allows for the generation of radical intermediates that can participate in cycloadditions and other ring-forming reactions. acs.orgacs.orgnih.gov For instance, photocatalytic [2+2] cycloadditions between amines and alkenes have been developed for the stereoselective synthesis of functionalized azetidines. acs.orgacs.orgnih.gov Another innovative approach involves the radical strain-release of azabicyclo[1.1.0]butanes (ABBs), which provides access to densely functionalized azetidines. chemrxiv.orgchemrxiv.org These methods offer a potential pathway to spirocyclic azetidines, a class to which this compound belongs.

Flow Chemistry: Continuous flow synthesis is another burgeoning area in azetidine (B1206935) chemistry, offering advantages in terms of safety, scalability, and reaction control. uniba.itacs.orgdurham.ac.uknih.gov The generation and functionalization of lithiated azetidine intermediates, which can be challenging in batch processes, have been successfully demonstrated in flow reactors. uniba.itacs.orgnih.gov This technology allows for precise temperature control and short reaction times, which can be crucial for managing reactive intermediates in the synthesis of complex azetidines. durham.ac.uk A telescoped continuous flow protocol for the generation, lithiation, and functionalization of highly strained 1-azabicyclo[1.1.0]butanes has been reported, highlighting the potential for multi-step syntheses in a continuous manner. researchgate.net

Table 1: Comparison of Emerging Synthetic Methodologies for Azetidines

| Methodology | Advantages | Potential for this compound Synthesis |

|---|---|---|

| Photocatalysis | Mild reaction conditions, high stereoselectivity, atom economy. acs.orgacs.orgnih.gov | Enables the construction of the strained four-membered ring and the spirocyclic center through radical pathways. chemrxiv.orgchemrxiv.org |

| Flow Chemistry | Enhanced safety, scalability, precise reaction control, potential for telescoped reactions. uniba.itacs.orgdurham.ac.uknih.gov | Allows for the controlled formation of the quaternary center by managing reactive intermediates. researchgate.net |

| Catalytic Methods | Use of earth-abundant metals, high functional group tolerance. researchgate.netresearchgate.net | Facilitates the introduction of the cyclobutyl and methyl groups through catalyzed cross-coupling or addition reactions. |

Exploration of Unprecedented Reactivity Modes and Transformations

The inherent ring strain of azetidines (approximately 25.4 kcal/mol) is a driving force for their unique reactivity, which is being increasingly harnessed for novel chemical transformations. rsc.org

Ring-Opening and Ring-Expansion Reactions: The strain in the azetidine ring makes it susceptible to nucleophilic ring-opening and ring-expansion reactions, providing access to a variety of substituted acyclic amines and larger heterocyclic systems. rsc.org The reactivity of the azetidine ring can be modulated by the substituents on the nitrogen and carbon atoms. For 3,3-disubstituted azetidines, the stability of potential carbocation or radical intermediates at the C3 position plays a crucial role in directing the outcome of these transformations. chimia.chnih.gov

Functionalization via Reactive Intermediates: The generation of carbocations and radicals on the azetidine ring opens up new avenues for functionalization. chimia.chnih.govchemrxiv.org For example, the formation of an azetidine-3-carbocation from a suitable precursor allows for the introduction of various nucleophiles to create 3,3-disubstituted azetidines. researchgate.netresearchgate.net Similarly, the generation of a tertiary benzylic radical at the C3 position of an aryl-substituted azetidine enables conjugate addition reactions. chemrxiv.org These strategies could be adapted for the synthesis of spirocyclic systems like this compound.

Table 2: Reactivity Modes of Azetidines

| Reactivity Mode | Description | Relevance to 3,3-Disubstituted Azetidines |

|---|---|---|

| Ring-Opening | Cleavage of a C-N or C-C bond of the azetidine ring, often promoted by strain release. rsc.org | Can be used to synthesize complex acyclic amines with a quaternary center. |

| Ring-Expansion | Transformation of the four-membered ring into a larger heterocycle (e.g., pyrrolidine (B122466), piperidine). rsc.org | Offers pathways to other important heterocyclic scaffolds. |

| C-H Functionalization | Direct modification of C-H bonds on the azetidine ring. | An emerging area that could allow for late-stage modification of the azetidine core. |

| Carbocation-Mediated Functionalization | Generation of a carbocation at a ring carbon followed by nucleophilic attack. chimia.chnih.gov | A key strategy for synthesizing 3,3-disubstituted azetidines. researchgate.netresearchgate.net |

Integration of Azetidine Chemistry with Green Chemistry Principles

The principles of green chemistry are increasingly influencing the design of synthetic routes for all chemical compounds, including azetidines.

Sustainable Solvents and Catalysts: A significant trend is the move away from hazardous solvents and reagents. The use of more environmentally benign solvents like cyclopentyl methyl ether (CPME) in flow synthesis of azetidines is a prime example. uniba.itacs.orgnih.gov Furthermore, there is a growing emphasis on using catalytic methods, particularly with earth-abundant and non-toxic metals, to improve atom economy and reduce waste. researchgate.net The development of green synthetic methods, such as microwave-assisted reactions in water, is also being explored for the synthesis of spiro compounds. utrgv.edu

Atom Economy and Waste Reduction: Methodologies like photocatalytic [2+2] cycloadditions are inherently more atom-economical than many traditional multi-step syntheses. acs.orgacs.orgnih.gov Flow chemistry also contributes to waste reduction through improved yields and reduced use of purification materials. These approaches align with the green chemistry principle of preventing waste generation.

Application of Advanced Analytical and Spectroscopic Techniques for Deeper Mechanistic Insights

A thorough understanding of reaction mechanisms is crucial for the development of new and improved synthetic methods. Advanced analytical and spectroscopic techniques are indispensable in this regard.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of azetidine derivatives. 1H and 13C NMR are routinely used to determine the constitution and stereochemistry of these molecules. rsc.org Nitrogen-15 NMR spectroscopy provides direct information about the electronic environment of the nitrogen atom in the azetidine ring, which can be sensitive to substitution patterns and ring strain. acs.org Dynamic NMR studies can also provide insights into conformational dynamics and inversion barriers at the nitrogen atom. acs.org

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of newly synthesized azetidines. rsc.orgresearchgate.net Tandem mass spectrometry (MS/MS) can be used to probe the fragmentation patterns of azetidine derivatives, which can provide clues about their structure and stability. nih.govnist.govnist.gov

Computational Studies: Quantum chemical methods and molecular dynamics simulations are increasingly being used to complement experimental studies. researchgate.netresearchgate.netpatonlab.com These computational tools can provide detailed information about reaction energy profiles, transition state structures, and the stability of intermediates, which is often difficult to obtain experimentally. researchgate.netpatonlab.com For instance, computational studies have been used to rationalize the reactivity of benzylic radicals of oxetanes and azetidines and to understand the mechanism of enzymatic ring-opening of azetidine-2-carboxylate. chemrxiv.orgrsc.org

Table 3: Key Analytical and Spectroscopic Techniques in Azetidine Chemistry

| Technique | Application | Insights Gained |

|---|---|---|

| NMR Spectroscopy | Structural elucidation, stereochemical assignment. rsc.orgacs.orgacs.org | Connectivity, stereochemistry, conformational dynamics, electronic environment of nitrogen. |

| Mass Spectrometry | Molecular weight determination, fragmentation analysis. researchgate.netnih.govnist.govnist.gov | Confirmation of molecular formula, structural information from fragmentation patterns. |

| X-ray Crystallography | Unambiguous determination of solid-state structure. chemrxiv.org | Precise bond lengths, bond angles, and stereochemistry. |

| Computational Chemistry | Mechanistic investigation, prediction of reactivity. researchgate.netresearchgate.netpatonlab.com | Reaction pathways, transition state energies, stability of intermediates. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-cyclobutyl-3-methylazetidine, and how can reaction conditions be optimized to improve yield?

- Methodology : The compound can be synthesized via [3+1] ring-closing strategies or nucleophilic substitution reactions involving azetidine precursors. For example, cyclobutyl groups may be introduced via Grignard reagents or transition-metal-catalyzed cross-couplings. Optimization should focus on:

- Temperature control (e.g., low temperatures to prevent azetidine ring strain-induced decomposition) .

- Catalyst selection (e.g., palladium complexes for Suzuki-Miyaura couplings).

- Solvent polarity adjustments to stabilize intermediates.

- Data Analysis : Track yield variations using HPLC or GC-MS, and correlate with reaction parameters via multivariate regression.

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound derivatives?

- Methodology :

- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to distinguish cyclobutyl protons from methyl groups on the azetidine ring. Ring strain may cause unusual coupling patterns .

- IR Spectroscopy : Monitor C-N stretching frequencies (~1,100 cm⁻¹) to confirm azetidine ring integrity.

- Mass Spectrometry : Use high-resolution MS (HRMS) to validate molecular formulas, especially for halogenated derivatives.

Advanced Research Questions

Q. What strategies address contradictory data in the thermodynamic stability of this compound under varying pH conditions?

- Experimental Design :

- Perform stability assays using DSC (differential scanning calorimetry) and TGA (thermogravimetric analysis) across pH 2–12.

- Monitor degradation products via LC-MS and compare with computational predictions (e.g., Gaussian-based thermochemical calculations).

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- Use density functional theory (DFT) to calculate transition-state energies (e.g., B3LYP/6-31G* level).

- Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.

- Validate predictions with kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy).

Q. What experimental approaches validate the stereochemical influence of the cyclobutyl group on azetidine ring conformation?

- Methods :

- X-ray Crystallography : Resolve crystal structures to determine dihedral angles and ring puckering.

- Dynamic NMR : Probe ring-flipping barriers by variable-temperature NMR (e.g., coalescence temperature analysis).

Specialized Applications

Q. How to design a structure-activity relationship (SAR) study for this compound in antimicrobial drug discovery?

- Methodology :

- Synthesize derivatives with modified cyclobutyl or azetidine substituents.

- Test antibacterial activity via MIC (minimum inhibitory concentration) assays against Gram-positive/negative strains.

- Correlate activity trends with computational descriptors (e.g., LogP, polar surface area).

Q. What mechanistic insights explain unexpected byproducts during the alkylation of this compound?

- Analysis Framework :

- Use LC-MS/MS to identify byproduct structures.

- Probe reaction pathways via isotopic labeling (e.g., deuterated reagents).

- Apply kinetic isotope effects (KIE) to distinguish between SN1/SN2 mechanisms.

Data Reproducibility & Validation

Q. How to ensure reproducibility in synthesizing this compound across different laboratories?

- Protocol Standardization :

- Publish detailed procedures with exact stoichiometry, purification methods (e.g., column chromatography gradients), and characterization data (e.g., NMR shifts).

- Use round-robin testing to identify sensitivity to humidity or oxygen.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.